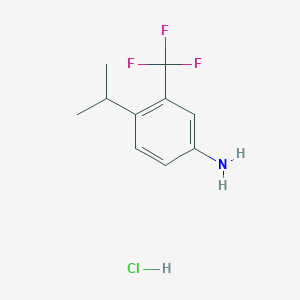

4-Propan-2-yl-3-(trifluoromethyl)aniline;hydrochloride

Description

4-Propan-2-yl-3-(trifluoromethyl)aniline;hydrochloride is a chemical compound with the molecular formula C10H12F3N·HCl. It is a derivative of aniline, where the aniline ring is substituted with a propan-2-yl group at the 4-position and a trifluoromethyl group at the 3-position. The compound is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

4-propan-2-yl-3-(trifluoromethyl)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N.ClH/c1-6(2)8-4-3-7(14)5-9(8)10(11,12)13;/h3-6H,14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOQCTKNICMZSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)N)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propan-2-yl-3-(trifluoromethyl)aniline;hydrochloride typically involves the following steps:

Nitration: The starting material, 4-isopropylaniline, undergoes nitration to introduce a nitro group at the 3-position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Trifluoromethylation: The amino group is then trifluoromethylated using a reagent such as trifluoromethyl iodide in the presence of a base.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 4-Propan-2-yl-3-(trifluoromethyl)aniline;hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Propan-2-yl-3-(trifluoromethyl)aniline;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.

Substitution: The aniline ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aniline ring.

Scientific Research Applications

Applications in Scientific Research

4-Propan-2-yl-3-(trifluoromethyl)aniline;hydrochloride has diverse applications across several fields:

Chemistry

- Building Block for Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules, facilitating research in synthetic chemistry.

Biology

- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes, providing insights into metabolic pathways.

- Protein Interaction Studies : It aids in understanding protein interactions, which are critical for drug design.

Medicine

- Pharmacological Research : Investigated for potential anti-inflammatory and anticancer properties, it shows promise in targeting specific cancer cell lines and inhibiting tumor growth.

Industry

- Development of Agrochemicals : Its unique properties make it suitable for creating specialty chemicals and agrochemicals, enhancing agricultural productivity.

The biological activity of 4-Propan-2-yl-3-(trifluoromethyl)aniline;hydrochloride is primarily attributed to its structural features:

- Lipophilicity : The trifluoromethyl group enhances membrane permeability, allowing effective cellular uptake.

- Enzyme Inhibition : Studies indicate its potential to inhibit enzymes involved in critical metabolic processes.

- Receptor Binding : It may interact with various receptors, influencing signaling pathways that regulate cell functions.

Case Studies

- Anticancer Activity :

- Antimicrobial Properties :

Mechanism of Action

The mechanism of action of 4-Propan-2-yl-3-(trifluoromethyl)aniline;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

4-Isopropylaniline: Lacks the trifluoromethyl group, resulting in different chemical properties.

3-Trifluoromethylaniline: Lacks the isopropyl group, affecting its reactivity and applications.

4-Trifluoromethylaniline: Similar structure but without the isopropyl group, leading to different biological activities.

Uniqueness

4-Propan-2-yl-3-(trifluoromethyl)aniline;hydrochloride is unique due to the presence of both the isopropyl and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

4-Propan-2-yl-3-(trifluoromethyl)aniline;hydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its unique structural properties and potential pharmacological applications. The trifluoromethyl group enhances the compound's lipophilicity, which facilitates its ability to penetrate cell membranes and interact with biological targets. This article provides an in-depth analysis of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 4-Propan-2-yl-3-(trifluoromethyl)aniline;hydrochloride is C10H12ClF3N. The presence of the trifluoromethyl group (–CF₃) significantly influences its chemical behavior, enhancing metabolic stability and altering pharmacokinetics, which are critical factors in drug development.

The mechanism of action for 4-Propan-2-yl-3-(trifluoromethyl)aniline;hydrochloride involves interactions with specific molecular targets within cells. The trifluoromethyl group increases lipophilicity, allowing the compound to easily penetrate cellular membranes. Once inside the cell, it may inhibit enzymes or modulate receptor activities, leading to various biological effects such as:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It may also interact with various receptors, influencing signaling pathways that regulate cellular functions.

Antimicrobial Activity

Research indicates that 4-Propan-2-yl-3-(trifluoromethyl)aniline;hydrochloride exhibits significant antimicrobial properties. A study tested its efficacy against several bacterial strains, revealing minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 0.070 - 8.95 |

| Enterococcus faecalis | 4.66 - 35.8 |

| Mycobacterium tuberculosis | 18.7 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound possess antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). For example, compounds with similar structural features showed IC50 values in the nanomolar range:

| Cancer Cell Line | IC50 (nM) |

|---|---|

| A549 | 83 |

| MDA-MB-231 | 101 |

| HeLa | 60 |

These compounds were found to inhibit tubulin polymerization, a critical process for cancer cell division, indicating their potential as anticancer agents .

Case Studies

- Enzyme Inhibition Study : A research study focused on the inhibition of specific enzymes related to inflammatory pathways showed that the compound could effectively reduce enzyme activity by up to 50% at certain concentrations.

- Cell Cycle Analysis : In HeLa cells treated with this compound, flow cytometry revealed an accumulation of cells in the G2/M phase, suggesting that it induces cell cycle arrest leading to apoptosis through mitochondrial pathways .

Q & A

Q. Methodology :

- ¹H/¹³C NMR : Resolve aromatic protons and confirm substitution patterns. The trifluoromethyl group (CF₃) appears as a singlet in ¹⁹F NMR at ~-60 ppm .

- FTIR : Identify N–H stretches (3200–3400 cm⁻¹ for amine hydrochloride) and C–F vibrations (1100–1200 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 197.59 g/mol for the hydrochloride salt) via ESI-MS or MALDI-TOF .

Advanced: How to resolve discrepancies in NMR data caused by fluorinated substituents?

Methodology :

Fluorine atoms induce splitting in adjacent protons due to ¹H-¹⁹F coupling. Use ¹⁹F-decoupled NMR to simplify spectra. For example, in 4-(trifluoromethyl)aniline hydrochloride, the CF₃ group splits aromatic protons into quartets (J ≈ 8–10 Hz). Cross-validate with computational modeling (DFT) or compare to reference spectra from impurity standards (e.g., EP/Ph. Eur. monographs) .

Advanced: What strategies mitigate degradation during storage?

Q. Methodology :

- Storage : Keep under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Use desiccants (e.g., silica gel) to minimize moisture uptake .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC. For fluorinated analogs, degradation products often include dehydrohalogenated intermediates .

Basic: How to assess purity using HPLC?

Q. Methodology :

- Column : C18 reverse-phase (e.g., 250 mm × 4.6 mm, 5 µm).

- Mobile Phase : Gradient of acetonitrile/0.1% trifluoroacetic acid (TFA) in water.

- Detection : UV at 254 nm. Compare retention times to certified reference materials (e.g., EP impurity standards) . Validate method per ICH Q2(R1) guidelines, ensuring resolution ≥2.0 from related substances .

Advanced: How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

Methodology :

The electron-withdrawing CF₃ group deactivates the aromatic ring, reducing electrophilic substitution rates. In Suzuki-Miyaura couplings, use Pd(OAc)₂/XPhos catalysts to enhance reactivity. For example, 3-(trifluoromethyl)aniline derivatives require higher temperatures (80–100°C) and prolonged reaction times compared to non-fluorinated analogs .

Basic: What safety precautions are essential when handling this compound?

Q. Methodology :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).

- First Aid : Flush eyes with water for 15 minutes (per S26 guidelines) and seek medical attention .

Advanced: How to design stability-indicating assays for this compound?

Q. Methodology :

- Stress Testing : Expose to heat (80°C), light (1.2 million lux-hours), and acidic/alkaline conditions (0.1 M HCl/NaOH).

- Analytical Tools : Use HPLC-MS to identify degradation products (e.g., deaminated or oxidized species). For fluorinated compounds, monitor fluorine retention via ¹⁹F NMR .

- Forced Degradation Criteria : ≥10% degradation under each condition ensures method robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.